beta-Sitosteryl palmitate
Overview
Description
Synthesis Analysis
β-Sitosteryl palmitate's synthesis involves the esterification of β-sitosterol with palmitic acid. Research on related compounds, such as β-sitosteryl esters, reveals that the specifics of synthesis can vary significantly based on the plant species and the genetic background of the wheat or related species being studied, demonstrating the complexity and variability in the synthesis pathways of β-sitosteryl esters (Garcı́a-Olmedo, 1968).
Molecular Structure Analysis
The molecular structure of β-sitosteryl palmitate combines features of β-sitosterol and palmitic acid, leading to unique interactions and properties. Studies on β-sitosterol's interaction with human serum albumin provide insights into how slight modifications in molecular structure can significantly affect biological interactions and stability (Sudhamalla et al., 2010).
Scientific Research Applications
-
Nutrition and Infant Formula
- Beta-Sitosteryl palmitate, also known as β-palmitate, is a natural component of human milk and is used in supplemental milk formulas .
- It has been found that increasing the content of β-palmitate in milk formulas promotes several beneficial physiological functions .
- These include positive influences on fatty acid metabolism, increased calcium absorption, improved bone matrix quality, improved stool consistency, and a positive effect on the development of the intestinal microbiome .
-
Agriculture
-
Material Science
-
Pharmacology
- Beta-Sitosteryl palmitate has been studied for its pharmacological properties .
- It has been found to have various activities like antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, and antinociceptive .
- Its inhibitory effect on smooth muscle cell proliferation and β-sitosterol glucoside on platelet aggregation provide new leads for the search of new drugs in the treatment and prevention of atherosclerosis .
-
Treatment of Benign Prostate Hyperplasia (BPH) and Androgen Deficiency
- A clinical trial was conducted to evaluate the efficacy and tolerability of a standardized saw palmetto oil containing 3% β-sitosterol in the treatment of benign prostate hyperplasia (BPH) and androgen deficiency .
- Subjects treated with β-sitosterol enriched saw palmetto oil showed significant decrease in International Prostate Symptom Score (IPSS), Aging Male Symptoms (AMS) and Androgen Deficiency in the Aging Male (ADAM) scores along with reduced postvoiding residual volume .
- There was also a significant increment in the maximum and average urine flow rate, and serum free testosterone level of subjects treated with enriched saw palmetto oil as compared to placebo .
-
Immunomodulation
-
Antihyperlipidemic Agent
- Beta-Sitosteryl palmitate competes with cholesterol for absorption due to similarity in their structure, therefore it is used as an antihyperlipidemic agent .
- It has been found to have an inhibitory effect on smooth muscle cell proliferation and β-sitosterol glucoside on platelet aggregation, providing a new lead for the search of new drugs in the treatment and prevention of atherosclerosis .
-
Cell Membrane Stabilization
Future Directions
Beta-sitosterol has various pharmacological activities like antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, antinociceptive without major toxicity . This opens new perspectives for the investigations of biological properties of beta-sitosterol and development of new formulations for treatment of various diseases .
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTJDVBNIUPPPB-FPNUYMRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315058 | |
Record name | Sitosterol palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Sitosteryl palmitate | |
CAS RN |
2308-85-2 | |
Record name | Sitosterol palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2308-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Sitosteryl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sitosterol palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601315058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-SITOSTERYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEB596GYDL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.